molecular formula C27H36N2O2 B13127141 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone CAS No. 85959-19-9

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone

Katalognummer: B13127141
CAS-Nummer: 85959-19-9
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: PYYYAKHJCLDAGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone is an organic compound belonging to the anthraquinone family This compound is characterized by the presence of two amino groups attached to the anthraquinone core, each substituted with different alkyl chains

Vorbereitungsmethoden

The synthesis of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone typically involves the reaction of anthraquinone with the corresponding amines. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.

Wissenschaftliche Forschungsanwendungen

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through pathways that include the generation of reactive oxygen species and the inhibition of specific enzymes. These interactions can lead to various biological effects, including cell death in cancer cells and inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone can be compared with other anthraquinone derivatives such as:

Eigenschaften

CAS-Nummer

85959-19-9

Molekularformel

C27H36N2O2

Molekulargewicht

420.6 g/mol

IUPAC-Name

1-(2-ethylhexylamino)-4-(3-methylbutylamino)anthracene-9,10-dione

InChI

InChI=1S/C27H36N2O2/c1-5-7-10-19(6-2)17-29-23-14-13-22(28-16-15-18(3)4)24-25(23)27(31)21-12-9-8-11-20(21)26(24)30/h8-9,11-14,18-19,28-29H,5-7,10,15-17H2,1-4H3

InChI-Schlüssel

PYYYAKHJCLDAGG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CNC1=C2C(=C(C=C1)NCCC(C)C)C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.